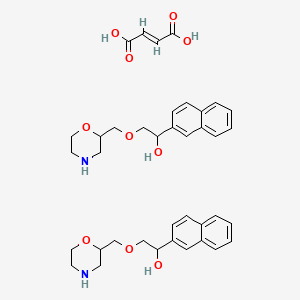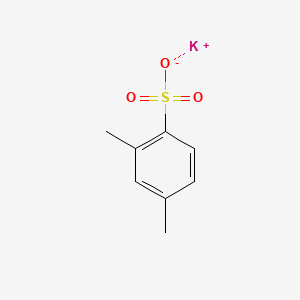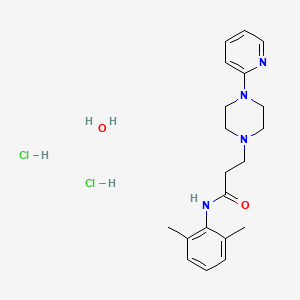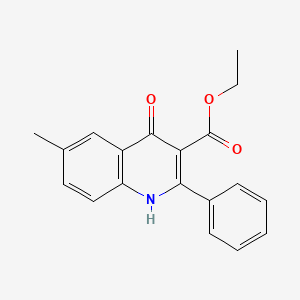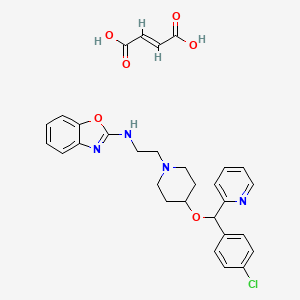
2-(2-(4-((4-Chlorophenyl)-2-pyridylmethoxy)-1-piperidyl)ethylamino)benzoxazole fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(4-((4-Chlorophenyl)-2-pyridylmethoxy)-1-piperidyl)ethylamino)benzoxazole fumarate is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, a new magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) has been introduced for benzoxazole synthesis using 2-aminophenol and aldehyde in water under reflux conditions, yielding 79–89% .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to achieve high yields and purity. These methods are designed to be efficient and environmentally friendly, reducing the use of hazardous reagents and solvents .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(4-((4-Chlorophenyl)-2-pyridylmethoxy)-1-piperidyl)ethylamino)benzoxazole fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, sodium methoxide, and potassium tert-butoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Applications De Recherche Scientifique
2-(2-(4-((4-Chlorophenyl)-2-pyridylmethoxy)-1-piperidyl)ethylamino)benzoxazole fumarate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(2-(4-((4-Chlorophenyl)-2-pyridylmethoxy)-1-piperidyl)ethylamino)benzoxazole fumarate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit various enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of certain kinases or receptors involved in cell signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole derivatives: These compounds share a similar heterocyclic structure and exhibit comparable pharmacological activities, including antibacterial and anticancer properties.
Benzothiazole derivatives: These compounds also have a heterocyclic structure and are known for their antimicrobial and anticancer activities.
Uniqueness
2-(2-(4-((4-Chlorophenyl)-2-pyridylmethoxy)-1-piperidyl)ethylamino)benzoxazole fumarate is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of a benzoxazole core with a chlorophenyl and pyridylmethoxy moiety enhances its biological activity and specificity .
Propriétés
Numéro CAS |
125602-57-5 |
|---|---|
Formule moléculaire |
C30H31ClN4O6 |
Poids moléculaire |
579.0 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;N-[2-[4-[(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]ethyl]-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C26H27ClN4O2.C4H4O4/c27-20-10-8-19(9-11-20)25(23-6-3-4-14-28-23)32-21-12-16-31(17-13-21)18-15-29-26-30-22-5-1-2-7-24(22)33-26;5-3(6)1-2-4(7)8/h1-11,14,21,25H,12-13,15-18H2,(H,29,30);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
RAOYCMKMVWCYCD-WLHGVMLRSA-N |
SMILES isomérique |
C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCNC4=NC5=CC=CC=C5O4.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCNC4=NC5=CC=CC=C5O4.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



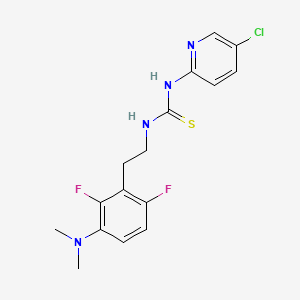
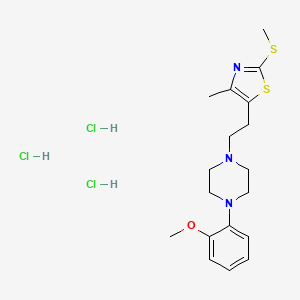
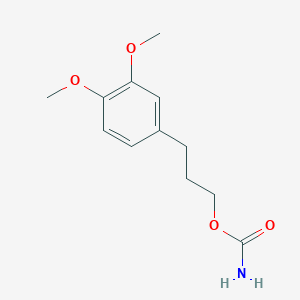

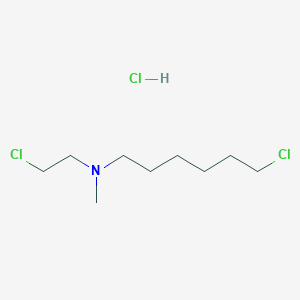
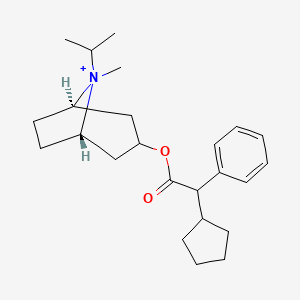

![Sodium;2-[bis(2-hydroxyethyl)amino]ethanol;formaldehyde;formic acid;urea;hydroxide](/img/structure/B12748963.png)
